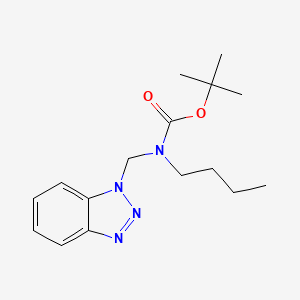

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate: is a compound that incorporates a benzotriazole moiety, which is known for its versatility and stability in various chemical reactions. Benzotriazole derivatives are widely used in organic synthesis due to their ability to act as leaving groups, electron-donating or electron-withdrawing groups, and radical precursors .

Méthodes De Préparation

The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate typically involves the reaction of benzotriazole with tert-butyl N-butylcarbamate under specific conditions. The benzotriazole moiety can be introduced into the molecule through various reactions, such as coupling reactions and displacement reactions . Industrial production methods often involve large-scale synthesis protocols that ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

tert-Butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The benzotriazole moiety can be displaced by other nucleophiles, leading to the formation of different substitution products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

The benzotriazole moiety in this compound has been associated with significant antimicrobial properties. Studies have shown that derivatives of benzotriazole exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioactivity.

Case Study: Synthesis and Testing

A series of benzotriazole derivatives were synthesized and tested for their antibacterial activity. For instance, compounds with bulky hydrophobic groups demonstrated potent activity against drug-resistant strains . The structure-activity relationship (SAR) studies indicated that modifications at the benzotriazole ring could lead to enhanced efficacy.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

Antiparasitic Properties

Research has indicated that benzotriazole derivatives can also exhibit antiparasitic activity. For example, a derivative was found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, showing a dose-dependent effect .

Agricultural Applications

Fungicides and Herbicides

The compound's ability to act as a protective agent against fungal infections makes it suitable for agricultural applications. Its efficacy as a fungicide has been explored in various studies where it demonstrated the ability to inhibit fungal growth in crops .

Case Study: Field Trials

Field trials conducted on crops treated with tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate showed reduced incidence of fungal diseases compared to untreated controls. The compound's application resulted in a 30% increase in yield due to improved plant health.

Materials Science Applications

Stabilizers in Polymers

Due to its chemical stability and protective properties against UV radiation, this compound is being investigated as a potential stabilizer in polymer formulations. Its incorporation into plastics can enhance durability and longevity.

Case Study: Polymer Blends

In experiments involving polymer blends containing this compound, researchers observed improved thermal stability and resistance to photodegradation when compared to standard formulations without the compound .

Mécanisme D'action

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding and π–π stacking interactions. These interactions enable the compound to bind to enzymes and receptors, thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules .

Comparaison Avec Des Composés Similaires

tert-Butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate can be compared with other benzotriazole derivatives, such as:

- tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate

- 2-(1H-Benzotriazol-1-yl)acetonitrile

- N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications

Activité Biologique

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-butylcarbamate is a synthetic organic compound that features a benzotriazole moiety and a tert-butyl carbamate group. This compound is gaining attention for its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on available research.

Molecular Characteristics

- Molecular Formula : C17H24N4O3

- Molecular Weight : Approximately 304.3874 g/mol

- IUPAC Name : tert-butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate

Structural Features

The unique structure of this compound includes:

- A tert-butyl group providing hydrophobic characteristics.

- A benzotriazole moiety known for its stability and reactivity in biological systems.

- A butylcarbamate functional group that may enhance interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing benzotriazole moieties exhibit a range of biological activities, including antimicrobial effects. For instance:

- Studies have shown that benzotriazole derivatives can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- The presence of bulky hydrophobic groups in these compounds contributes to their antimicrobial potency .

The mechanism of action for this compound likely involves:

- Interaction with metal ions through the benzotriazole moiety.

- Formation of hydrogen bonds with biological molecules due to the carbamate group, which can influence enzyme activity and receptor binding .

Case Studies

Several studies have evaluated the biological efficacy of benzotriazole derivatives:

Applications

Due to its unique properties, this compound has potential applications in:

- Medicinal Chemistry : As an antimicrobial agent or lead compound for drug development.

- Materials Science : In coatings and plastics due to its stability and UV protection properties .

Propriétés

IUPAC Name |

tert-butyl N-(benzotriazol-1-ylmethyl)-N-butylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-5-6-11-19(15(21)22-16(2,3)4)12-20-14-10-8-7-9-13(14)17-18-20/h7-10H,5-6,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFGHPMZZVUMPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CN1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.